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A Technical Guide on the Development of a Selective JAK2 Inhibitor

Introduction
Fedratinib (formerly known as TG101348 and SAR302503) is a selective, orally bioavailable

inhibitor of Janus kinase 2 (JAK2), a key mediator in the signaling pathway of several cytokines

and growth factors that are critical for hematopoiesis and immune function.[1][2] Dysregulation

of the JAK/STAT signaling pathway, often driven by mutations such as JAK2V617F, is a

hallmark of myeloproliferative neoplasms (MPNs), including myelofibrosis.[3] Myelofibrosis is a

debilitating bone marrow disorder characterized by bone marrow fibrosis, splenomegaly,

constitutional symptoms, and cytopenias. This technical guide provides a comprehensive

overview of the discovery, development, and clinical validation of fedratinib, intended for

researchers, scientists, and drug development professionals.

Discovery and Preclinical Development
The development of fedratinib was a direct result of the discovery of the JAK2V617F mutation

in MPNs in 2005, which highlighted JAK2 as a prime therapeutic target.[3]

Lead Identification and Optimization
Fedratinib was identified through a rational, structure-based drug design approach.[4] The

initial efforts focused on a pyrimidine-based compound library to identify a scaffold with

inhibitory activity against JAK2.[3] Subsequent structure-activity relationship (SAR) studies
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were conducted to optimize the potency and selectivity of the lead compounds. These studies

involved modifying the chemical structure to enhance binding to the ATP-binding pocket of the

JAK2 kinase domain, leading to the identification of fedratinib as a highly potent and selective

inhibitor.[5][6]

In Vitro Kinase Inhibition Profile
Biochemical assays were instrumental in characterizing the selectivity of fedratinib. These

assays typically involve incubating the compound with purified recombinant kinase domains

and measuring the inhibition of kinase activity, often through phosphorylation of a substrate.

Experimental Protocol: Cell-Free Kinase Activity Assay

A common method for determining the half-maximal inhibitory concentration (IC50) values is a

cell-free kinase activity assay.[7] While specific commercial kits and platforms (like those from

Invitrogen or Carna Biosciences) are often used, the general protocol involves:

Reagents: Purified recombinant human kinase domains (e.g., JAK1, JAK2, JAK3, TYK2,

FLT3, RET), a suitable kinase substrate (e.g., a synthetic peptide), ATP, and the test

compound (fedratinib).

Procedure:

The kinase, substrate, and varying concentrations of fedratinib are pre-incubated in a

reaction buffer.

The kinase reaction is initiated by the addition of ATP. The concentration of ATP is typically

set at or near the Michaelis constant (Km) for each specific kinase to ensure competitive

binding can be accurately assessed.

The reaction is allowed to proceed for a defined period at a controlled temperature.

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This

can be done using various methods, such as radioisotope labeling (e.g., ³²P-ATP),

fluorescence-based assays, or antibody-based detection (e.g., ELISA).
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Data Analysis: The percentage of kinase inhibition at each fedratinib concentration is

calculated relative to a control without the inhibitor. The IC50 value is then determined by

fitting the data to a dose-response curve.

Fedratinib demonstrated high potency against JAK2 and the JAK2V617F mutant, with

significantly less activity against other JAK family members, showcasing its selectivity.[3][7][8]

Kinase Target IC50 (nM) Selectivity vs. JAK2

JAK2 3 -

JAK2V617F 3 -

JAK1 105 35-fold

TYK2 405 ~135-fold

JAK3 1002 >300-fold

FLT3 15 5-fold

RET 48 16-fold

Data compiled from multiple

sources.[3][7][8][9]

Preclinical Efficacy in Cellular and Animal Models
Fedratinib's biological activity was further evaluated in various preclinical models.

Experimental Protocol: Cell-Based Proliferation Assays

Cell-based assays were used to assess the antiproliferative effects of fedratinib on MPN-

derived cell lines.[7]

Cell Lines: Human erythroblast leukemia (HEL) cells, which are homozygous for the

JAK2V617F mutation, and other hematopoietic cell lines.

Procedure:
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Cells are seeded in microtiter plates and incubated with increasing concentrations of

fedratinib for a period, typically 72 hours.

Cell viability and proliferation are assessed using a colorimetric assay such as the XTT

assay. In this assay, a tetrazolium salt (XTT) is added to the cells, which is converted to a

colored formazan product by metabolically active cells.

The absorbance of the formazan product is measured spectrophotometrically, which is

proportional to the number of viable cells.

Data Analysis: The IC50 for inhibition of proliferation is calculated from the dose-response

curve.

Experimental Protocol: JAK2V617F Retroviral Mouse Model of Myeloproliferative Neoplasm

To evaluate the in vivo efficacy of fedratinib, a commonly used preclinical model is the

JAK2V617F retroviral mouse model.[3][4][10][11][12]

Model Generation:

Bone marrow cells are harvested from donor mice.

These cells are transduced ex vivo with a retrovirus encoding the human JAK2V617F

mutation.

The transduced cells are then transplanted into lethally irradiated recipient mice.

Treatment and Monitoring:

Once the myeloproliferative disease is established (characterized by elevated hematocrit,

leukocytosis, and splenomegaly), the mice are treated with fedratinib or a vehicle control,

typically administered orally.

Peripheral blood counts are monitored regularly.

At the end of the study, spleens are harvested and weighed. Histopathological analysis of

the spleen, liver, and bone marrow is performed to assess for extramedullary

hematopoiesis and fibrosis.
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Pharmacodynamic Assessments: To confirm target engagement in vivo, the phosphorylation

status of downstream signaling proteins like STAT3 and STAT5 in peripheral blood or bone

marrow cells can be assessed by techniques such as flow cytometry or western blotting.

In these preclinical models, fedratinib demonstrated a dose-dependent reduction in

splenomegaly, normalized peripheral blood counts, and reduced the burden of JAK2V617F-

positive cells.[4][11] It also showed the ability to inhibit STAT3/5 phosphorylation and induce

apoptosis in MPN cell lines.[2][12]

Clinical Development
The promising preclinical data paved the way for the clinical development of fedratinib.

Phase 1 and 2 Clinical Trials
The initial Phase 1 dose-escalation study in patients with intermediate- or high-risk

myelofibrosis established the safety profile and determined the maximum tolerated dose.[3]

This was followed by Phase 2 studies, including a dose-ranging study, which provided further

evidence of clinical activity, particularly in reducing spleen size and alleviating constitutional

symptoms.[4]

Pivotal Phase 3 Trials: JAKARTA and JAKARTA-2
The efficacy and safety of fedratinib were definitively established in two pivotal clinical trials:

JAKARTA for treatment-naive patients and JAKARTA-2 for patients previously treated with

ruxolitinib.

Experimental Protocol: Spleen Volume Assessment

A key primary endpoint in these trials was the reduction in spleen volume.[13][14]

Imaging Modality: Spleen volume was centrally assessed using magnetic resonance imaging

(MRI) or computed tomography (CT) scans.

Procedure:

A baseline scan is performed before the initiation of treatment.
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Follow-up scans are conducted at specified time points during the trial (e.g., at the end of

cycle 6).

The spleen is manually contoured on sequential axial images, and the total volume is

calculated by summing the areas of the spleen on each slice and multiplying by the slice

thickness.

Response Criteria: A spleen volume response was defined as a reduction of ≥35% from

baseline.

Experimental Protocol: Symptom Assessment

Patient-reported outcomes were crucial for evaluating the impact of fedratinib on the

debilitating symptoms of myelofibrosis.[15][16][17][18][19]

Instrument: The Myelofibrosis Symptom Assessment Form (MFSAF) was used to quantify

symptom burden. The MFSAF is a validated questionnaire where patients rate the severity of

key symptoms (e.g., fatigue, night sweats, pruritus, abdominal discomfort, pain under the left

ribs, early satiety, and bone pain) on a scale from 0 (absent) to 10 (worst imaginable).

Scoring: The Total Symptom Score (TSS) is the sum of the scores for the individual

symptoms.

Response Criteria: A symptom response was defined as a ≥50% reduction in the TSS from

baseline.

The JAKARTA study was a randomized, double-blind, placebo-controlled Phase 3 trial in

patients with intermediate-2 or high-risk myelofibrosis who had not previously received a JAK

inhibitor.[4][20][21] Patients were randomized to receive fedratinib 400 mg daily, 500 mg daily,

or placebo.[20]

Patient Demographics and Baseline Characteristics (Fedratinib 400 mg and Placebo Arms)
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Characteristic Fedratinib 400 mg (n=96) Placebo (n=96)

Median Age (years) 65 66

Male (%) 59 60

Primary Myelofibrosis (%) 65 60

Post-PV/ET Myelofibrosis (%) 35 40

DIPSS Intermediate-2 Risk (%) 52 53

DIPSS High Risk (%) 48 47

JAK2V617F Mutation Positive

(%)
72 72

Median Spleen Volume (cm³) 2652 2660

Median Platelet Count (x10⁹/L) 225 213

Data from the JAKARTA trial.

[4][21]

Efficacy Results of the JAKARTA Trial (at 24 weeks)

Endpoint
Fedratinib 400 mg
(n=96)

Placebo (n=96) p-value

Spleen Volume

Response Rate

(≥35% reduction)

37% (35/96) 1% (1/96) <0.0001

Symptom Response

Rate (≥50% reduction

in TSS)

40% (36/89) 9% (7/81) <0.0001

Data from the updated

analysis of the

JAKARTA trial.[21]
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The JAKARTA-2 study was a single-arm, open-label Phase 2 trial that evaluated the efficacy

and safety of fedratinib in patients with myelofibrosis who were resistant or intolerant to the

existing JAK inhibitor, ruxolitinib.[3][22]

Efficacy Results of the JAKARTA-2 Trial

Endpoint Fedratinib 400 mg (n=97)

Spleen Volume Response Rate (≥35%

reduction)
31%

Symptom Response Rate (≥50% reduction in

TSS)
27%

Data from the updated analysis of the

JAKARTA-2 trial.[23]

Safety Profile
The most common adverse events observed with fedratinib in the clinical trials were

gastrointestinal and hematological.

Common Adverse Events in the JAKARTA Trial (Fedratinib 400 mg vs. Placebo)

Adverse Event Fedratinib 400 mg (n=96) Placebo (n=95)

All Grades (%) Grade ≥3 (%)

Diarrhea 66 5

Nausea 62 1

Anemia 40 30

Vomiting 39 3

Thrombocytopenia 21 12

Data from the updated

analysis of the JAKARTA trial.

[21][24]
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A significant safety concern that emerged during the clinical development of fedratinib was the

occurrence of cases of suspected Wernicke's encephalopathy, a serious neurological condition

caused by thiamine (vitamin B1) deficiency.[3] This led to a clinical hold on the development

program in 2013. Subsequent investigations suggested that fedratinib may inhibit thiamine

transport, and risk mitigation strategies, including thiamine level monitoring and

supplementation, were implemented. The clinical hold was lifted in 2017, and the prescribing

information for fedratinib now includes a boxed warning regarding this risk.[3][21]

Pharmacokinetics and Pharmacodynamics
Pharmacokinetics

Absorption: Fedratinib is rapidly absorbed after oral administration, with peak plasma

concentrations reached within 2-4 hours.[1][25][26][27]

Distribution: It has a large apparent volume of distribution (1770 L) and is highly bound to

plasma proteins (>92%).[27][28]

Metabolism: Fedratinib is primarily metabolized by the cytochrome P450 enzymes CYP3A4

and, to a lesser extent, CYP2C19.[25][26][27]

Elimination: The majority of the drug is eliminated in the feces. The effective half-life is

approximately 41 hours, supporting once-daily dosing.[25][26][27]

Pharmacodynamics

The pharmacodynamic effects of fedratinib were demonstrated in clinical studies by the dose-

dependent suppression of STAT3 phosphorylation in peripheral blood cells, confirming target

engagement of the JAK2 pathway.[1]

Regulatory Milestones and Conclusion
The journey of fedratinib was marked by several corporate acquisitions and a significant

regulatory hurdle. Originally discovered by TargeGen, the compound was acquired by Sanofi-

Aventis in 2010. Following the clinical hold in 2013, the rights to fedratinib were acquired by

Impact Biomedicines in 2016, which was subsequently acquired by Celgene in 2018.
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Based on the robust efficacy and manageable safety profile demonstrated in the JAKARTA and

JAKARTA-2 trials, fedratinib was granted Priority Review and Orphan Drug designation by the

U.S. Food and Drug Administration (FDA). In August 2019, the FDA approved fedratinib for the

treatment of adults with intermediate-2 or high-risk primary or secondary (post-polycythemia

vera or post-essential thrombocythemia) myelofibrosis.[20]

Fedratinib represents a significant advancement in the treatment of myelofibrosis, offering a

much-needed therapeutic option for both treatment-naive patients and those who have failed

prior JAK inhibitor therapy. Its development underscores the success of targeted drug

discovery and the perseverance required to navigate the complexities of clinical and regulatory

pathways.
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Figure 1. A timeline of the key discovery, corporate, and clinical milestones in the development
of fedratinib.
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Figure 2. The JAK/STAT signaling pathway and the mechanism of action of fedratinib.
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Figure 3. A generalized workflow for the development of fedratinib from target identification to
regulatory approval.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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